{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a bromo-fluorobenzyl ether and an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Bromo-Fluorobenzyl Group: The bromo-fluorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with 4-bromo-2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-2-one derivative with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromen-2-one core, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The chromen-2-one core is known for its antioxidant and anti-inflammatory activities, and the presence of the bromo-fluorobenzyl group may enhance these effects. Studies may focus on its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural versatility allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is likely related to its ability to interact with various molecular targets. The chromen-2-one core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The bromo-fluorobenzyl group may enhance binding affinity and specificity to these targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
What sets {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid apart is the specific substitution pattern, which imparts unique chemical and biological properties. The combination of the bromo-fluorobenzyl group with the chromen-2-one core and acetic acid moiety provides a versatile scaffold for further functionalization and potential therapeutic applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO5/c1-10-14-5-6-17(26-9-12-3-4-13(21)7-16(12)22)11(2)19(14)27-20(25)15(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOZQZFXJLVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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